![molecular formula C12H8FNO B1336276 5-(4-Fluorophenyl)pyridine-3-carbaldehyde CAS No. 381684-96-4](/img/structure/B1336276.png)
5-(4-Fluorophenyl)pyridine-3-carbaldehyde
Overview
Description
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₈FNO. It is a derivative of pyridine, featuring a fluorophenyl group at the 5-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorophenylboronic acid reacts with 3-bromopyridine-5-carbaldehyde in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 5-(4-Fluorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)pyridine-3-methanol.
Substitution: 5-(4-Nitrophenyl)pyridine-3-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Activities
Research indicates that derivatives of pyridine-3-carbaldehyde compounds exhibit antiviral and antitumor properties. For instance, compounds synthesized from 5-(4-Fluorophenyl)pyridine-3-carbaldehyde have shown efficacy against certain viral infections and tumor cell lines. The incorporation of the fluorophenyl group enhances the biological activity of these derivatives, making them promising candidates for drug development .
Synthesis of Thiosemicarbazones
this compound can be reacted with thiosemicarbazide to produce thiosemicarbazones, which are known for their biological activities, including antitumor and antimicrobial effects. This reaction has been characterized using various spectroscopic techniques (NMR, UV-Vis) to confirm the structure and purity of the synthesized compounds .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, such as:
- Carbon–Carbon Bond Formation : It participates in reactions that form carbon–carbon bonds under environmentally friendly conditions, contributing to greener synthetic methodologies .
- Synthesis of Heterocyclic Compounds : The aldehyde functionality allows for further transformations leading to the synthesis of complex heterocycles, which are prevalent in many pharmaceuticals .
Material Science
Development of Advanced Materials
this compound is also explored for its potential applications in materials science. Its derivatives can be incorporated into polymers or used as precursors to develop functional materials with specific electronic or optical properties. The fluorine atom enhances the stability and performance of these materials under various conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(4-Fluorophenyl)pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(4-Fluorophenyl)pyridine-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a fluorophenyl group and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
5-(4-Fluorophenyl)pyridine-3-carbaldehyde, with the chemical formula CHFNO and CAS number 381684-96-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group and a pyridine ring suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine-3-carbaldehyde have shown significant antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and prostate carcinoma (DU145). One study reported IC values ranging from 3.36 to 21.35 μM for thiosemicarbazone derivatives based on pyridine structures, indicating strong cytotoxic effects against tumor cells .
The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with specific receptors. The electron-withdrawing fluorine atom can enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules . This property is particularly relevant in the design of compounds targeting cancer cells, where selective toxicity is crucial.
Structure-Activity Relationship (SAR)
The structure-activity relationship of related compounds indicates that modifications on the phenyl ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance anticancer potency while reducing cytotoxicity in non-target cells . This suggests that careful structural modifications could optimize the therapeutic profile of this compound.
Comparative Analysis
Compound | IC (μM) | Target Cell Line | Biological Activity |
---|---|---|---|
Thiosemicarbazone derivative | 3.36 - 21.35 | MCF-7, DU145 | Antiproliferative |
This compound | TBD | TBD | Potential anticancer agent |
Antitumor Activity
In a study evaluating the antitumor activity of pyridine derivatives, compounds structurally related to this compound were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced selectivity and lower toxicity towards normal cells compared to standard chemotherapeutics like 5-fluorouracil .
Cytotoxicity Evaluation
Cytotoxicity assays using MTT and other viability assays have been employed to assess the safety profile of these compounds. The findings suggest that while some derivatives display potent anticancer activity, they also maintain a favorable selectivity index, making them promising candidates for further development .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCBWOHFSIXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432188 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381684-96-4 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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